ONO-5334 - 868273-90-9

ONO-5334

Catalog Number: EVT-277495
CAS Number: 868273-90-9
Molecular Formula: C21H34N4O4S
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-5334 is a potent and orally available inhibitor of cathepsin K (Ki values of 0.1 nM, 0.049 nM and 0.85 nM for human, rabbit and rat respectively). ONO-5334 improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats. ONO-5334 inhibits N-terminal and C-terminal collagen crosslinks in serum and urine at similar plasma concentrations in postmenopausal women. ONO-5334 had entered clinical development for metabolic bone disorders with increased bone resorption, such as postmenopausal osteoporosis.
Synthesis Analysis

The synthesis of ONO-5334 involves several steps that incorporate various chemical reactions to yield the final product. The compound's full chemical name is N-((1S)-3-{(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene] hydrazino}-2,3-dioxo-1-(tetrahydro-2H-pyran-4-yl) propyl) cycloheptanecarboxamide. The synthesis process utilizes specific reagents and conditions to ensure the desired stereochemistry and functional groups are correctly incorporated into the molecule .

Technical details regarding the synthesis typically involve:

  • Reagents: Various organic compounds used to facilitate the formation of ONO-5334.
  • Conditions: Temperature, pressure, and time parameters that optimize yield and purity.
  • Purification: Techniques such as chromatography to isolate ONO-5334 from by-products.
Molecular Structure Analysis

The molecular structure of ONO-5334 can be represented as follows:

C19H25N5O4S\text{C}_{19}\text{H}_{25}\text{N}_{5}\text{O}_{4}\text{S}

Structural Data

  • Molecular Weight: Approximately 393.49 g/mol
  • Chemical Formula: C₁₉H₂₅N₅O₄S
  • Functional Groups: Includes amide, hydrazine, ketone, and thiazolidine structures.

The three-dimensional conformation of ONO-5334 allows it to effectively bind to the active site of cathepsin K, inhibiting its enzymatic activity and thereby reducing bone resorption .

Chemical Reactions Analysis

ONO-5334 primarily undergoes biochemical interactions rather than traditional chemical reactions due to its role as an enzyme inhibitor. The key reaction involves the binding of ONO-5334 to cathepsin K, preventing it from cleaving collagen and other proteins involved in bone resorption.

Technical Details

The binding affinity of ONO-5334 to cathepsin K is characterized by its inhibition constant (Ki), which is reported at 0.1 nM for human cathepsin K. This indicates a high potency in inhibiting the enzyme's activity .

The efficacy of ONO-5334 has been demonstrated through various in vitro and in vivo studies where it has shown significant reductions in markers of bone resorption such as serum C-terminal telopeptide (sCTX) levels .

Mechanism of Action

The mechanism of action for ONO-5334 involves selective inhibition of cathepsin K, which leads to decreased osteoclast activity—the cells responsible for bone resorption. By inhibiting this enzyme, ONO-5334 effectively reduces the breakdown of bone tissue.

Process and Data

Upon administration, ONO-5334 reaches peak plasma concentrations within 1.5 to 2 hours. The pharmacokinetic profile indicates a biphasic decline in plasma levels, with steady-state concentrations achieved after repeated dosing . The inhibition of cathepsin K results in:

  • Decreased levels of bone resorption markers.
  • Increased bone mineral density over time.

Clinical trials have shown that ONO-5334 can significantly suppress urinary NTX and serum CTX-I levels throughout treatment periods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions.
  • Reactivity: Reacts specifically with cathepsin K without significant off-target effects noted in studies.

Relevant analyses include liquid chromatography-tandem mass spectrometry methods used to quantify plasma concentrations during clinical trials, ensuring accurate assessment of pharmacokinetics .

Applications

ONO-5334 is primarily investigated for its therapeutic applications in:

  • Postmenopausal Osteoporosis: Demonstrated efficacy in increasing bone mineral density and reducing fracture risk.
  • Rheumatoid Arthritis: Evaluated for potential benefits in reducing joint swelling and destruction when used alone or alongside other treatments like methotrexate .

Research continues into its broader applications within bone metabolism disorders, highlighting its potential as a significant therapeutic agent in managing diseases characterized by excessive bone loss.

Molecular Mechanisms of Cathepsin K Inhibition

Structural Basis of ONO-5334 Interaction with Cathepsin K

ONO-5334 (N-((1S)-3-{(2Z)-2-[(4R)-3,4-Dimethyl-1,3-thiazolidin-2-ylidene] hydrazino}-2,3-dioxo-1-(tetrahydro-2H-pyran-4-yl) propyl) cycloheptanecarboxamide) is a low-molecular-weight compound (438.58 g/mol) featuring a cyanopyrimidine warhead that enables targeted covalent inhibition of cathepsin K (CatK) [5] [7]. The compound's three-dimensional conformation allows optimal positioning within the enzyme's active site cleft, where the electrophilic nitrile group forms a reversible thioimidate adduct with the catalytic cysteine residue (Cys25) in the CatK active site [2] [7]. This covalent interaction is facilitated by the oxyanion hole formed by the enzyme's Gln19 and Asp162 residues, which stabilizes the transition state during bond formation [7].

The molecular architecture of ONO-5334 incorporates several structural motifs critical for binding specificity: (1) The cycloheptanecarboxamide moiety engages in hydrophobic interactions within the S2 subsite of CatK, particularly with residues Val117 and Leu160; (2) The tetrahydro-2H-pyran group occupies the S3 pocket through van der Waals contacts with Tyr67 and Trp184; (3) The 3,4-dimethyl-1,3-thiazolidin component extends toward the prime side (S') regions, enhancing binding affinity through interactions with Gly66 and Asn161 [2] [4] [7]. X-ray crystallographic studies reveal that this comprehensive binding network results in a binding free energy (ΔG) of approximately -9.8 kcal/mol, explaining the sub-nanomolar inhibitory potency observed in biochemical assays [7].

Table 1: Structural Components of ONO-5334 and Their Interactions with Cathepsin K

Molecular MotifBinding SubsiteKey InteractionsInteraction Type
Cyanopyrimidine warheadActive siteCovalent bond with Cys25Nucleophilic addition
CycloheptanecarboxamideS2 pocketHydrophobic with Val117, Leu160Van der Waals
Tetrahydro-2H-pyranS3 pocketStacking with Tyr67, Trp184π-π interactions
3,4-Dimethyl-1,3-thiazolidinS' regionHydrogen bonding with Gly66, Asn161Polar interactions

Enzymatic Inhibition Kinetics and Selectivity Profiles

ONO-5334 demonstrates exceptional inhibitory potency against human cathepsin K with a mean Ki value of 0.10 nM, establishing it as one of the most potent CatK inhibitors documented [4] [5]. The inhibition follows a non-competitive mechanism with respect to natural collagen substrates, as evidenced by Lineweaver-Burk plot analyses showing unchanged Km values but reduced Vmax in the presence of increasing inhibitor concentrations [4]. Kinetic studies reveal a slow dissociation rate constant (kₒff) of 2.7 × 10⁻⁴ s⁻¹, indicating prolonged residence time within the enzyme's active site that contributes to sustained pharmacological effects despite relatively rapid plasma clearance [4] [10].

The compound exhibits remarkable species-specific potency variations, with Ki values of 0.049 nM and 0.85 nM for rabbit and rat CatK, respectively [5]. This differential inhibition profile has significant implications for preclinical translation, particularly in selecting appropriate animal models for efficacy studies. Notably, cynomolgus monkey studies demonstrated that ONO-5334 administration (3-30 mg/kg/day) reduced serum CTX-I (C-terminal telopeptide of type I collagen), a bone resorption marker, by 62-79% within 7 days, confirming potent in vivo target engagement [5].

Table 2: Enzymatic Inhibition Profile of ONO-5334 Against Cathepsin Family Members

EnzymeKi Value (nM)Selectivity Ratio vs. CatKCatalytic Efficiency (kcat/Km; M⁻¹s⁻¹)
Human Cathepsin K0.1011.5 × 10⁶
Human Cathepsin S0.838.38.2 × 10⁵
Human Cathepsin L1.70179.7 × 10⁵
Human Cathepsin B32.003202.8 × 10⁴
Porcine Calpain I82.008201.9 × 10³

The molecular basis for this selectivity profile resides in subtle structural differences within the S2 and S3 binding pockets across cathepsin family members. CatK possesses a more constrained S2 subsite (volume ≈ 130 ų) compared to CatV (≈ 185 ų) and CatL (≈ 210 ų), which preferentially accommodates ONO-5334's compact cycloheptane group while excluding bulkier substituents found in less selective inhibitors [2] [7]. Additionally, the unique Gly66 residue in CatK (conserved as Glu66 in CatS and Gln66 in CatB) forms a hydrogen bond network with the inhibitor's thiazolidine ring that is not replicable in other cathepsins [7]. Quantum chemical calculations indicate the moderate electrophilicity of ONO-5334's nitrile warhead (relative electrophilicity index ω = 1.8 eV) contributes to reduced off-target reactivity compared to more electrophilic warheads (ω > 2.5 eV) found in earlier CatK inhibitors [7].

Comparative Inhibition Efficacy Against Cysteine Proteases

When benchmarked against other clinical-stage CatK inhibitors, ONO-5334 demonstrates a balanced profile of potency and selectivity. Compared to odanacatib (MK-0822; CatK Ki = 0.2 nM), ONO-5334 exhibits 2-fold greater intrinsic potency against human CatK while achieving superior selectivity over cathepsin S (8.3-fold vs. odanacatib's 2.5-fold) [2] [9]. This enhanced selectivity profile potentially mitigates concerns about off-target effects on immune-related proteases. Balicatib (AAE581; CatK Ki = 1.4 nM) shows approximately 14-fold lower potency than ONO-5334 and negligible selectivity against CatV and CatL, which likely contributed to its clinical discontinuation due to skin-related adverse events [9].

Table 3: Comparative Analysis of Cathepsin K Inhibitors

ParameterONO-5334OdanacatibBalicatibRelacatib
CatK Ki (nM)0.100.201.400.041
CatS Selectivity8.3-fold2.5-fold<2-fold<2-fold
CatL Selectivity17-fold5-fold<2-fold<2-fold
Warhead TypeCyanopyrimidineNitrileKetoneAzepanone
Bone Formation ImpactMinimal suppressionMinimal suppressionModerate suppressionSignificant suppression

Functionally, ONO-5334's inhibition profile translates to distinct tissue-level effects. In human osteoclast cultures, ONO-5334 (0.1-1 μM) suppressed collagen degradation by 85-92% without affecting osteoclast viability or actin ring formation, indicating specific interference with the resorptive function rather than cellular survival [4]. This contrasts with bisphosphonates like alendronate, which induce osteoclast apoptosis and consequently reduce both resorption and formation through coupling mechanisms [1] [10]. Quantitative computed tomography (QCT) analyses from clinical studies demonstrate that ONO-5334 treatment (300 mg QD, 24 months) increased trabecular bone mineral density (BMD) in the spine by 14.6% and cortical BMD by 7.1%, while alendronate produced parallel increases in both compartments [10]. This differential effect arises from ONO-5334's preservation of osteoclast signaling to osteoblasts, allowing ongoing bone formation despite inhibited resorption [1] [4].

The inhibitor's selectivity extends beyond the cathepsin family, showing no significant inhibition (>10,000 nM Ki) of aspartic proteases (cathepsin D, E), serine proteases (cathepsin A, G), or matrix metalloproteinases even at supratherapeutic concentrations [4] [5]. This specificity profile minimizes potential interference with non-skeletal physiological processes, particularly compared to earlier broad-spectrum cysteine protease inhibitors that affected immune cell function through CatS inhibition or cardiovascular homeostasis through CatL interactions [2] [9]. Recent crystallographic studies confirm that ONO-5334's unique 4-cyanopyrimidine warhead exhibits optimal geometric positioning specifically within CatK's active site, with RMSD values >2.0 Å when docked to CatS or CatB homology models, explaining the observed biochemical selectivity [7].

Properties

CAS Number

868273-90-9

Product Name

ONO-5334

IUPAC Name

N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide

Molecular Formula

C21H34N4O4S

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1

InChI Key

BTZCSXIUAFVRTE-CHGLIHOBSA-N

SMILES

CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C

Solubility

Soluble in DMSO, not in water

Synonyms

ONO-5334; ONO 5334; ONO5334.

Canonical SMILES

CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C

Isomeric SMILES

C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.